4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid
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Overview
Description
4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid is a chemical compound with the molecular formula C9H18O5 and a molecular weight of 206.24 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple ether linkages and a carboxylic acid group, makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid typically involves the reaction of 4-bromobutanoic acid with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:
4-Bromobutanoic acid+2-(2-Methoxyethoxy)ethanolK2CO3,Reflux4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The ether linkages can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ether derivatives.
Scientific Research Applications
4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and as a surfactant in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the ether linkages provide flexibility and solubility. These interactions enable the compound to modulate biochemical pathways and exert its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar structure but with an acetic acid group instead of a butanoic acid group.
4-(2-(2-Methoxyethoxy)ethoxy)butanoic acid: Another compound with similar ether linkages but different functional groups.
Uniqueness
4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid is unique due to its specific combination of ether linkages and a butanoic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5/c1-12-5-6-14-8-7-13-4-2-3-9(10)11/h2-8H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWJTVZEWMZHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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